1-(5-Nitropyridin-2-yl)piperidin-4-amine
Overview
Description
1-(5-Nitropyridin-2-yl)piperidin-4-amine is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a piperidine ring substituted with a nitropyridine group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-(5-Nitropyridin-2-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with nitropyridine compounds under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Nitropyridin-2-yl)piperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Nitropyridin-2-yl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Nitropyridin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine ring can interact with various biological receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-(5-Nitropyridin-2-yl)piperidin-4-amine can be compared with other similar compounds, such as:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl): This compound also features a nitropyridine group but with different substituents, leading to varied chemical and biological properties.
Piperidine Derivatives: Other piperidine derivatives may have different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(5-Nitropyridin-2-yl)piperidin-4-amine is a chemical compound with significant potential in medicinal chemistry, characterized by its unique structure combining a piperidine ring and a nitropyridine moiety. Its molecular formula is C10H14N4O2, with a molecular weight of approximately 222.24 g/mol. The compound's biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors, suggesting potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound facilitates multiple interactions within biological systems. The nitro group can participate in redox reactions, while the piperidine ring allows for hydrogen bonding and hydrophobic interactions with biological macromolecules. These characteristics make it an interesting candidate for drug development.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C10H14N4O2 |
Molecular Weight | 222.24 g/mol |
Functional Groups | Nitro group, amine group |
Ring Structure | Piperidine |
While specific mechanisms of action for this compound have not been fully elucidated, studies suggest that its interactions may modulate enzyme activity or receptor function. This modulation could lead to therapeutic effects in various biological pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
1. Enzyme Inhibition:
The compound has been studied for its potential as an inhibitor in various biochemical pathways. Preliminary assays suggest promising efficacy against certain cell lines relevant to cancer and neurological disorders.
2. Neurotransmitter Interaction:
There is evidence to suggest that this compound may interact with neurotransmitter systems, indicating possible applications in treating psychiatric disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Notably:
Study A: Investigated the compound's inhibitory effects on specific enzymes involved in cancer pathways. Results indicated a significant reduction in cell proliferation in treated cell lines compared to controls.
Study B: Focused on the compound's potential neuroprotective effects by assessing its impact on neurotransmitter levels in rodent models. The findings suggested increased levels of serotonin and dopamine, hinting at possible antidepressant-like effects.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Table 2: Comparison of Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(3-Nitropyridin-2-YL)piperidin-4-amine | Similar piperidine structure | Different nitro group position |
1-(6-Methylpyridin-2-YL)piperidin-4-amine | Methyl substitution on pyridine | Variation in molecular interactions |
1-(5-Chloropyridin-2-YL)piperidin-4-amine | Chlorine substitution on pyridine | Potentially different pharmacological effects |
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-3-5-13(6-4-8)10-2-1-9(7-12-10)14(15)16/h1-2,7-8H,3-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNGJVZEAQGYOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390398 | |
Record name | 1-(5-nitropyridin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252577-85-8 | |
Record name | 1-(5-nitropyridin-2-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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